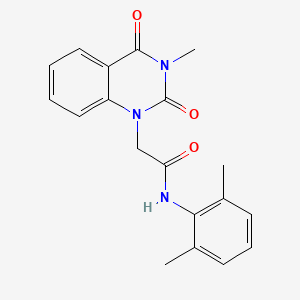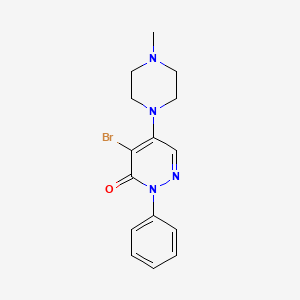
4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class of compounds. It has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. In
Applications De Recherche Scientifique
4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone has been studied extensively for its potential applications in the field of medicine and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of inflammation, the inhibition of tumor growth, and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone can have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which can help to alleviate inflammation in the body. It has also been shown to inhibit the growth of cancer cells and to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research on 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of new drugs that are based on this compound. Another potential direction is the study of its effects on different types of cancer cells and in different animal models. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-bromo-2-nitroaniline with 4-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with phenylhydrazine in the presence of a catalyst to yield the final product.
Propriétés
IUPAC Name |
4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPBTYHUZCEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
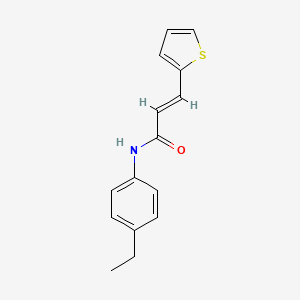
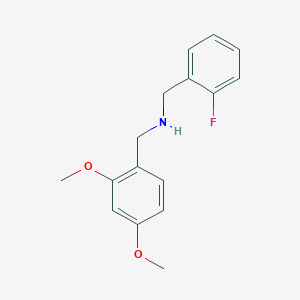
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
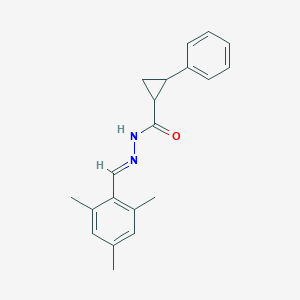

![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

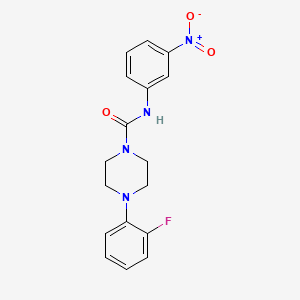
![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)

